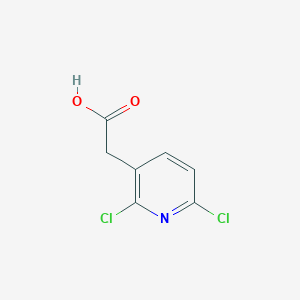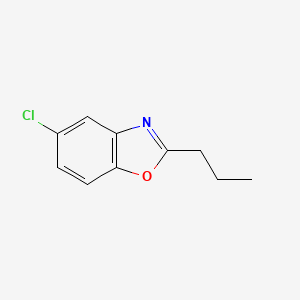
5-Chloro-2-propyl-1,3-benzoxazole
説明
“5-Chloro-2-propyl-1,3-benzoxazole” is a derivative of benzoxazole . Benzoxazole derivatives are biologically significant compounds known to exhibit various biological activities, such as anticancer, antimicrobial, anti HIV, and dopamine D4 agonists .
Synthesis Analysis
The synthesis of benzoxazole derivatives involves the reaction of 2-aminophenol with various compounds under different reaction conditions and catalysts . For instance, the synthesis of 2-cyclic amine-1,3-benzoxazoles, including “this compound”, involves the reaction of 2-aminophenol and aldehydes .
科学的研究の応用
1. Applications in Gastrointestinal Treatment
5-Chloro-2-propyl-1,3-benzoxazole derivatives have been studied for their potential as 5-HT3 receptor partial agonists. One study found that certain 5-chloro derivatives exhibited increased potency and lower intrinsic activity, showing promise for the treatment of irritable bowel syndrome without causing constipation (Sato et al., 1998).
2. Anticancer Agent Potential
Research into 2-substituted-1,3-benzoxazole and 3-[(3-substituted)propyl]-1,3-benzoxazol-2(3H)-one derivatives, including 5-chloro variants, has shown that these compounds exhibit cytotoxic effects against various human cancer cell lines. This suggests their potential as anticancer agents (Murty et al., 2011).
3. Antimicrobial and Antifungal Properties
Several studies have focused on the antimicrobial and antifungal properties of this compound derivatives. For instance, certain derivatives have been found to exhibit moderate to good antibacterial and antifungal activity, indicating their potential in treating various infections (Murty et al., 2011).
4. Potential in COVID-19 Research
Recent research includes a study on benzoxazole derivatives for their antimicrobial activity and potential use in COVID-19 main protease studies. This suggests a possible application in the research of COVID-19 treatment options (Zeyrek et al., 2021).
5. Enzyme Inhibition
Some this compound derivatives have been identified as strong enzyme inhibitors. This property is significant in the development of new drugs, particularly in targeting specific enzymes related to diseases or bodily functions (Jayanna et al., 2013).
6. Light Harvesting and Nonlinear Optical Properties
Certain derivatives of 5-chloro-1,3-benzoxazole have been studied for their light harvesting efficiency and nonlinear optical properties, making them potential candidates for applications in photonics and electronics (Mary et al., 2019).
作用機序
Target of Action
5-Chloro-2-propyl-1,3-benzoxazole is a derivative of benzoxazole, a heterocyclic aromatic compound . Benzoxazole derivatives have been found to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Mode of Action
Benzoxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties . These activities suggest that benzoxazole derivatives may interact with multiple targets, leading to various changes in cellular processes.
Biochemical Pathways
Benzoxazole derivatives have been shown to interact with a variety of biological targets, suggesting that they may affect multiple biochemical pathways
Pharmacokinetics
The benzoxazole scaffold is present in a wide range of pharmaceuticals, suggesting that it may have favorable pharmacokinetic properties .
Result of Action
Benzoxazole derivatives have been shown to exhibit a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular level .
Action Environment
It’s known that the reaction of 2-aminophenol and aromatic aldehydes in the presence of aqueous h2o2, ethanol, ttip (titanium tetraisopropoxide), and the catalyst mtamo (mesoporous titania–alumina mixed oxide) at 50 °c gives 2-substituted benzoxazole . This suggests that the synthesis and possibly the action of benzoxazole derivatives may be influenced by environmental conditions such as temperature and the presence of certain catalysts .
生化学分析
Biochemical Properties
5-Chloro-2-propyl-1,3-benzoxazole plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial activity by inhibiting the growth of Gram-positive and Gram-negative bacteria, as well as certain fungal strains . The interaction of this compound with bacterial enzymes, such as DNA topoisomerases, disrupts the replication and transcription processes, leading to cell death . Additionally, this compound has demonstrated anticancer activity by inhibiting the proliferation of cancer cells through interactions with key proteins involved in cell cycle regulation and apoptosis .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, this compound has been shown to induce apoptosis by activating caspase enzymes and promoting the release of cytochrome c from mitochondria . Furthermore, this compound influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and inhibition of cell proliferation . In microbial cells, this compound disrupts cellular metabolism by inhibiting key enzymes involved in metabolic pathways, resulting in reduced energy production and cell viability .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active sites of enzymes, such as DNA topoisomerases and protein kinases, inhibiting their activity and preventing the progression of essential cellular processes . Additionally, this compound can form hydrogen bonds and π-π stacking interactions with nucleic acids and proteins, stabilizing its binding and enhancing its inhibitory effects . These interactions lead to changes in gene expression, enzyme inhibition, and disruption of cellular homeostasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, maintaining its activity over extended periods . Prolonged exposure to light and high temperatures can lead to degradation and reduced efficacy . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit the growth of tumors and reduce microbial infections without causing significant toxicity . At higher doses, this compound can induce toxic effects, such as liver and kidney damage, as well as gastrointestinal disturbances . Threshold effects have been observed, where the efficacy of the compound plateaus at certain concentrations, necessitating careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions catalyzed by cytochrome P450 enzymes . The metabolites of this compound are then excreted through the kidneys. The interaction of this compound with metabolic enzymes can affect metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets . Additionally, this compound can interact with transport proteins, such as ATP-binding cassette (ABC) transporters, which facilitate its movement across cellular compartments . The localization and accumulation of this compound within specific tissues can influence its therapeutic efficacy and toxicity profile.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound has been shown to localize primarily in the cytoplasm and nucleus, where it interacts with nucleic acids and proteins involved in essential cellular processes . Targeting signals and post-translational modifications, such as phosphorylation, can direct this compound to specific subcellular compartments, enhancing its efficacy and specificity . The precise localization of this compound within cells is crucial for its therapeutic action and minimizing off-target effects.
特性
IUPAC Name |
5-chloro-2-propyl-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c1-2-3-10-12-8-6-7(11)4-5-9(8)13-10/h4-6H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NICIXGBYFIYOQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(O1)C=CC(=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



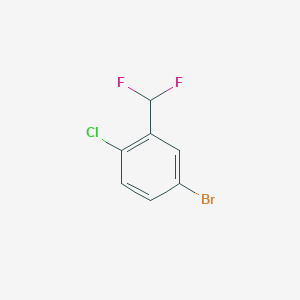

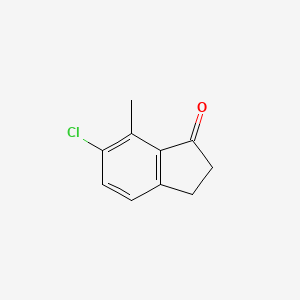

![3-([1,1'-Biphenyl]-4-yl)-2-acetamidopropanoic acid](/img/structure/B3037822.png)
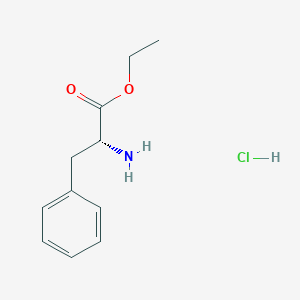
![2-[(3-Chlorobenzyl)amino]acetonitrile](/img/structure/B3037825.png)
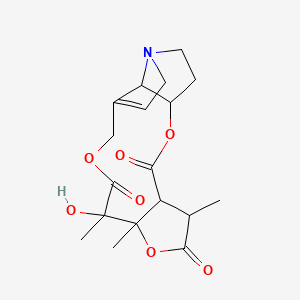
![3beta-[[(E)-3-(4-Hydroxyphenyl)propenoyl]oxy]-2alpha-hydroxyurs-12-ene-28-oic acid](/img/structure/B3037828.png)
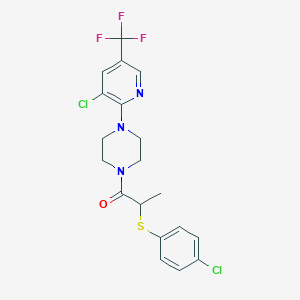
![2-amino-7-methyl-1',3',5-trioxospiro[7,8-dihydro-6H-chromene-4,2'-indene]-3-carbonitrile](/img/structure/B3037831.png)
![dimethyl 2-[(E)-3-(dimethylamino)prop-2-enylidene]propanedioate](/img/structure/B3037832.png)
